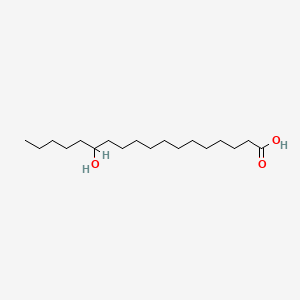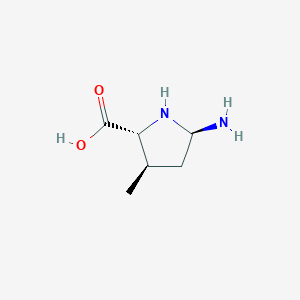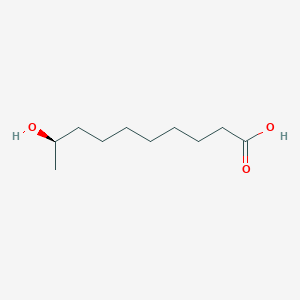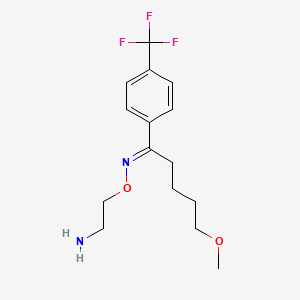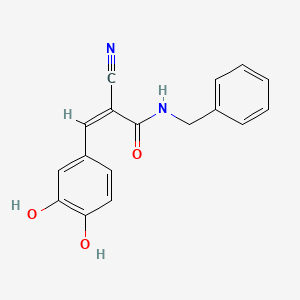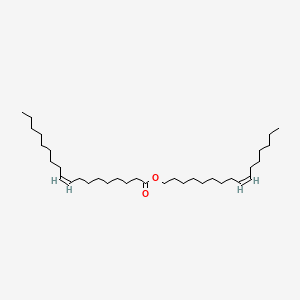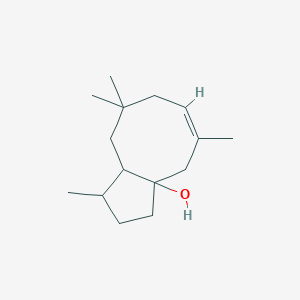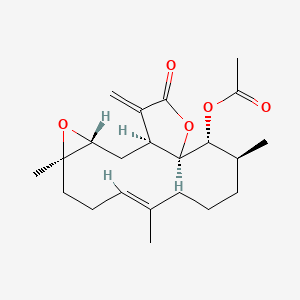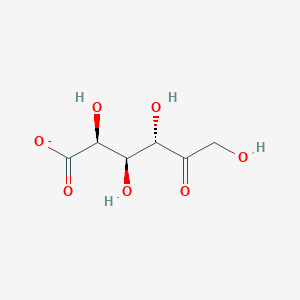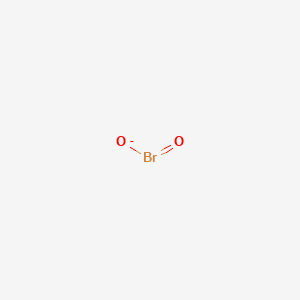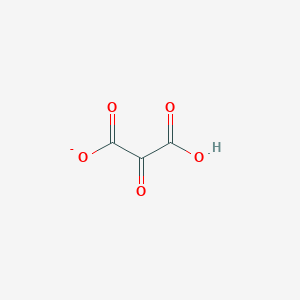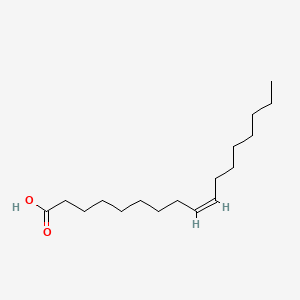
cis-9-Heptadecenoic acid
Descripción general
Descripción
Cis-9-Heptadecenoic acid is a monounsaturated fatty acid that is a major constituent of ruminant fat and milk . It has been studied for its therapeutic and nutritional properties, as well as for its potential use in the chemical industry for the production of biofuel . It is known for its anti-inflammatory effects and its efficacy in treating prophylaxis, psoriasis, allergies, and autoimmune diseases .
Synthesis Analysis
The production of cis-9-Heptadecenoic acid has been optimized using a design of experiment strategy involving a central composite design . The major fatty acid produced by the genetically engineered Yarrowia lipolytica strain was cis-9-Heptadecenoic acid . The optimal responses maximizing the cell density and the cis-9-Heptadecenoic acid content in lipids were found using specific concentrations of sucrose, glycerol, sodium acetate, sodium propionate, and yeast extract .Molecular Structure Analysis
The molecular formula of cis-9-Heptadecenoic acid is C17H32O2 . The structure includes a chain of 17 carbon atoms with a cis double bond at the 9th position .Chemical Reactions Analysis
The production of cis-9-Heptadecenoic acid involves fermentation using a genetically engineered Yarrowia lipolytica strain . The biosynthesis of this compound was optimized using a design of experiment strategy .Physical And Chemical Properties Analysis
The molecular weight of cis-9-Heptadecenoic acid is 282.46 g/mol . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Biofuel Production
cis-9-Heptadecenoic acid: has been identified as a potential component in the production of biofuels. The optimization of its production from the oleaginous yeast Yarrowia lipolytica suggests its viability as a renewable alternative to fossil fuels . The fatty acid can be used to produce biodiesel, which is a sustainable and environmentally friendly fuel option.
Antifungal Applications
Research has highlighted the antifungal properties of cis-9-Heptadecenoic acid , particularly its effectiveness in inhibiting the growth and/or germination of various fungi. This application is especially relevant in agriculture, where controlling fungal growth is crucial for crop protection.
Nutritional Supplements
Odd-chain fatty acids like cis-9-Heptadecenoic acid are studied for their therapeutic and nutritional properties . They could be used in dietary supplements to provide health benefits, such as improving metabolic health or serving as an energy source.
Oleochemical Industry
The oleochemical industry can utilize cis-9-Heptadecenoic acid in the production of chemicals that are traditionally sourced from petroleum . This includes the manufacture of lubricants, solvents, and polymers, offering a sustainable alternative to non-renewable resources.
Dairy Industry Research
In the dairy industry, the levels of cis-9-Heptadecenoic acid in milk are negatively correlated with methane production in cows fed a high-lipid diet . This finding is significant for research aimed at reducing greenhouse gas emissions from livestock.
Food Industry
The food industry might investigate the use of cis-9-Heptadecenoic acid as a food additive or preservative due to its antifungal properties. It could help extend the shelf life of food products by preventing mold growth.
Direcciones Futuras
The results obtained in the optimization of cis-9-Heptadecenoic acid production pave the way toward the process upscale of cis-9-Heptadecenoic acid and encourage its industrial production . The potential use of this compound in the chemical industry for the production of biofuel is also a promising future direction .
Propiedades
IUPAC Name |
(Z)-heptadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBYPNXLFMSGKH-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020795 | |
| Record name | (Z)-9-Heptadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9Z-Heptadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
cis-9-Heptadecenoic acid | |
CAS RN |
1981-50-6 | |
| Record name | Margaroleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Heptadecenoic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-9-Heptadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9Z-Heptadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of cis-9-Heptadecenoic acid (CHDA) as an antifungal agent?
A1: Research suggests that CHDA's antifungal activity is primarily linked to its interaction with fungal cell membranes. [] While the exact mechanism is not fully elucidated, it is proposed that CHDA partitions into the membrane, leading to increased fluidity. [] This effect is more pronounced in fungi with lower sterol content, as sterols can buffer against fluidity changes. [] The increased membrane disorder likely disrupts membrane protein function, increases permeability, and ultimately leads to cell death. [] Interestingly, CHDA doesn't seem to directly interact with sterols or undergo modification by the fungi. []
Q2: Are there differences in susceptibility to CHDA among different fungal species?
A2: Yes, sensitivity to CHDA varies considerably among fungi. [] Studies indicate that fungi with intrinsically low sterol content are more susceptible to CHDA's effects. [] This susceptibility is less dependent on the level of unsaturation in phospholipid fatty acids. [] This suggests that the ability of fungal membranes to buffer fluidity changes, largely determined by sterol content, plays a crucial role in CHDA sensitivity.
Q3: Beyond its antifungal properties, what other applications does cis-9-Heptadecenoic acid have?
A3: cis-9-Heptadecenoic acid has shown potential in the treatment of skin conditions. It has been explored for its use in treating psoriasis and allergies. [] Additionally, it can serve as a valuable resource in the chemical industry. For instance, it can be utilized in the production of biofuel. []
Q4: Can cis-9-Heptadecenoic acid be produced through microbial fermentation?
A4: Yes, cis-9-Heptadecenoic acid can be produced through fermentation using genetically engineered strains of the oleaginous yeast Yarrowia lipolytica. [] This yeast has been successfully modified to optimize the biosynthesis of cis-9-Heptadecenoic acid, achieving significant yields in laboratory settings. []
Q5: How is the production of cis-9-Heptadecenoic acid by Yarrowia lipolytica optimized?
A5: Researchers have utilized a design of experiment strategy, specifically a central composite design, to optimize cis-9-Heptadecenoic acid production in Yarrowia lipolytica. [] This approach involves systematically varying factors like carbon source type and concentration (sucrose, glycerol, sodium acetate, sodium propionate) and nitrogen source (yeast extract) to determine the optimal combination for maximizing both cell density and cis-9-Heptadecenoic acid content in the produced lipids. [] This method allows for efficient identification of fermentation conditions that yield the highest amount of the desired fatty acid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



